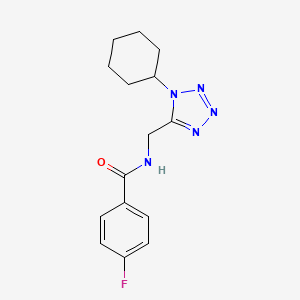

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, also known as CTB or Compound 29, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Agents

Tetrazole derivatives like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide have been explored for their potential as anti-inflammatory agents. Their structural similarity to carboxylic acids and amides makes them suitable bioisosteres, potentially offering better lipophilicity and metabolic stability .

Antiviral Research: HIV Inhibition

The compound’s tetrazole moiety has been studied for its application in antiviral therapy, particularly against HIV. The ability of tetrazole derivatives to mimic the cis-amide bond in peptides contributes to their effectiveness in disrupting viral replication processes .

Antibacterial Applications

In the realm of antibiotics, the tetrazole ring of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can play a crucial role. Its incorporation into drug design has been associated with the development of new antibacterial agents, leveraging its stability and cell membrane permeability .

Antiulcer Medications

The bioisosteric properties of tetrazoles also extend to the treatment of ulcers. By replacing carboxylic acid groups in drug molecules, tetrazole-containing compounds like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can offer alternative mechanisms of action for antiulcer medications .

Anxiolytic Drug Development

Tetrazole derivatives are being investigated for their potential use in anxiolytic drugs. Their unique structure may interact with GABA receptors or other neural pathways involved in anxiety, providing a new avenue for therapeutic intervention .

Anti-Tubercular Agents

The fight against tuberculosis has led researchers to explore tetrazole derivatives as potential anti-tubercular agents. The physicochemical properties of these compounds, including their metabolic stability, make them promising candidates for drug development .

Coordination Chemistry and Metal Ligands

Beyond pharmaceuticals, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has applications in coordination chemistry. Its tetrazole ring can act as a ligand, forming complexes with various metals, which can be useful in catalysis and materials science .

Agricultural Chemicals

Lastly, the tetrazole ring’s reactivity and stability have been harnessed in the development of agricultural chemicals. These compounds can serve as growth regulators or pesticides, contributing to improved crop management practices .

properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKXYHLQMNKWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)

![6-Bromooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B2874080.png)

![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)